

Tanomastat Clinical Trial Failures: A Technical Support Center

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Compound of Interest

Compound Name: *Tanomastat*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why **Tanomastat** (BAY 12-9566), a broad-spectrum matrix metalloproteinase inhibitor (MMPI), failed in several cancer clinical trials. The information is presented in a question-and-answer format, addressing specific issues and providing detailed data and methodologies from the key clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of Tanomastat in cancer clinical trials?

A1: The primary reasons for the failure of **Tanomastat** in cancer clinical trials were a lack of significant clinical efficacy and the occurrence of dose-limiting toxicities, particularly musculoskeletal adverse events.^{[1][2][3]} Across Phase III trials in advanced ovarian, pancreatic, and small cell lung cancer, **Tanomastat** did not demonstrate a survival benefit compared to placebo or standard chemotherapy.^{[2][3][4]}

Q2: Did the underlying scientific rationale for using a broad-spectrum MMPI like Tanomastat prove to be flawed?

A2: Yes, the initial hypothesis that broadly inhibiting matrix metalloproteinases (MMPs) would effectively halt cancer progression was overly simplistic. Subsequent research revealed that

while some MMPs are pro-tumorigenic, others have anti-tumorigenic functions. Therefore, non-selective inhibition by drugs like **Tanomastat** could have inadvertently blocked these protective MMPs, potentially counteracting any therapeutic benefit.

Q3: In which specific cancer types did **Tanomastat** fail in late-stage clinical trials?

A3: **Tanomastat** development was halted following negative results from Phase III clinical trials in three main cancer types:

- Advanced Ovarian Cancer[2]
- Advanced Pancreatic Cancer[3]
- Small Cell Lung Cancer[2]

Troubleshooting Guide: Understanding **Tanomastat**'s Clinical Trial Outcomes

This section provides a detailed breakdown of the key clinical trials, including quantitative data, experimental protocols, and the signaling pathways **Tanomastat** was designed to target.

Issue 1: Lack of Efficacy in Advanced Ovarian Cancer

A Phase III randomized, double-blind, placebo-controlled trial investigated **Tanomastat** as maintenance therapy in patients with advanced ovarian cancer who had responded to initial chemotherapy. The trial was terminated prematurely due to negative outcomes in other **Tanomastat** trials.[2]

Parameter	Tanomastat (BAY 12-9566)	Placebo	p-value
Number of Patients	122	121	N/A
Median Progression-Free Survival (PFS)	10.4 months	9.2 months	0.67
Median Overall Survival (OS)	13.9 months	11.9 months	0.53

Table 1: Efficacy outcomes of the Phase III **Tanomastat** trial in advanced ovarian cancer.[2]

- Patient Population: Patients with Stage III or IV ovarian carcinoma with a complete or partial response after 6-9 cycles of platinum/paclitaxel-based chemotherapy.
- Treatment Regimen:
 - Experimental Arm: **Tanomastat** 800 mg administered orally, twice daily.
 - Control Arm: Placebo administered orally, twice daily.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), quality of life, and toxicity.[2]

Issue 2: Inferiority to Standard of Care in Advanced Pancreatic Cancer

A Phase III randomized trial compared the efficacy and safety of **Tanomastat** with gemcitabine in patients with advanced pancreatic adenocarcinoma. The study was terminated early after an interim analysis showed **Tanomastat** was significantly inferior to gemcitabine.[3]

Parameter	Tanomastat (BAY 12-9566)	Gemcitabine	p-value
Number of Patients	138	139	N/A
Median Progression-Free Survival (PFS)	1.68 months	3.5 months	<0.001
Median Overall Survival (OS)	3.74 months	6.59 months	<0.001

Table 2: Efficacy outcomes of the Phase III **Tanomastat** trial in advanced pancreatic cancer.[3]

- Patient Population: Patients with advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy.
- Treatment Regimen:
 - Experimental Arm: **Tanomastat** 800 mg administered orally, twice daily.
 - Control Arm: Gemcitabine 1,000 mg/m² administered intravenously on a weekly schedule.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), tumor response, quality of life, and clinical benefit.[3]

Issue 3: Failure in Small Cell Lung Cancer and Common Adverse Events

A Phase III trial of **Tanomastat** in small cell lung cancer (SCLC) was also terminated due to a lack of efficacy. While specific quantitative data from this trial are not readily available in published literature, it was one of the key negative outcomes that led to the discontinuation of **Tanomastat**'s development.[2] Across the clinical trial program, a consistent pattern of adverse events was observed.

Adverse Event	Grade 1-2 Incidence (Ovarian Cancer Trial)	Grade 3-4 Incidence (Ovarian Cancer Trial)
Nausea	26%	-
Fatigue	24%	-
Diarrhea	14%	-
Rash	12%	-
Thrombocytopenia	-	3%
Anemia	-	5%
Musculoskeletal Toxicity	Frequently reported across MMPI trials	A significant dose-limiting toxicity

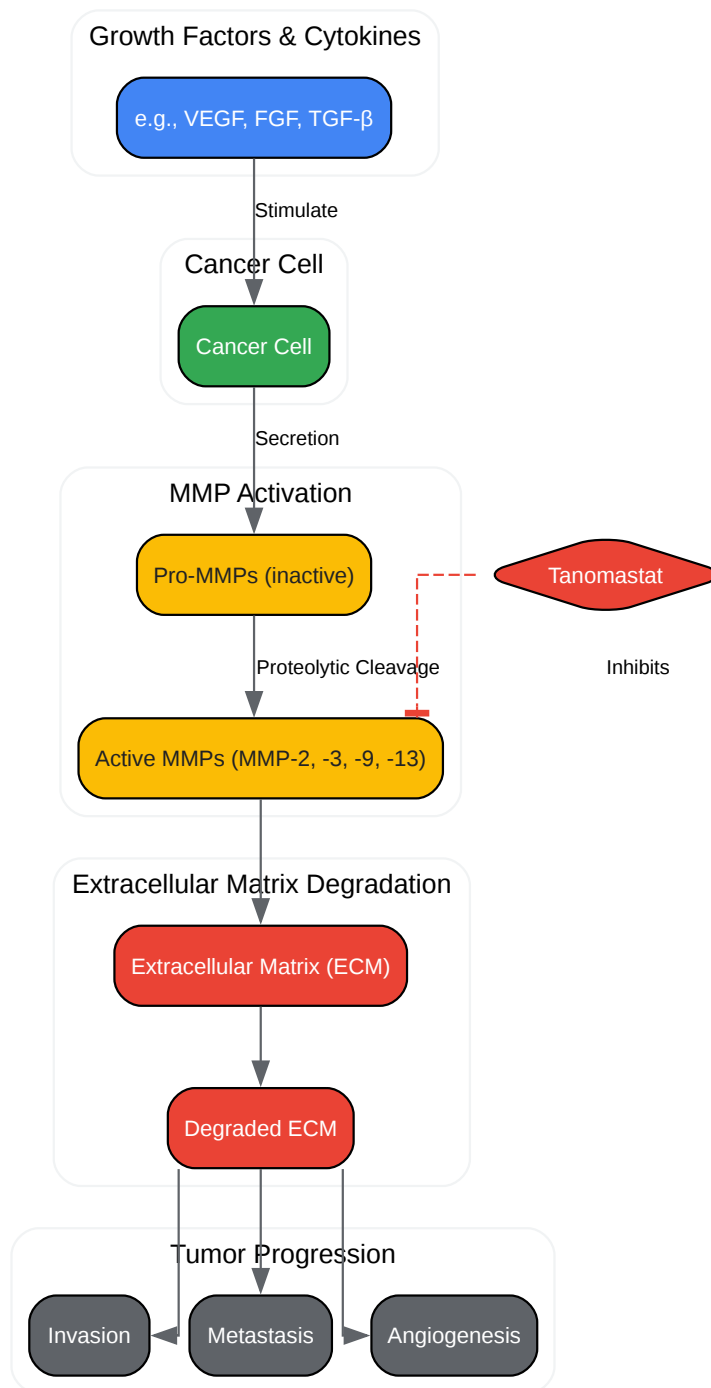
Table 3: Common adverse events reported in the **Tanomastat** advanced ovarian cancer trial and general musculoskeletal toxicity noted for MMPIs.[\[2\]](#)

Visualizations: Signaling Pathways and Experimental Workflow

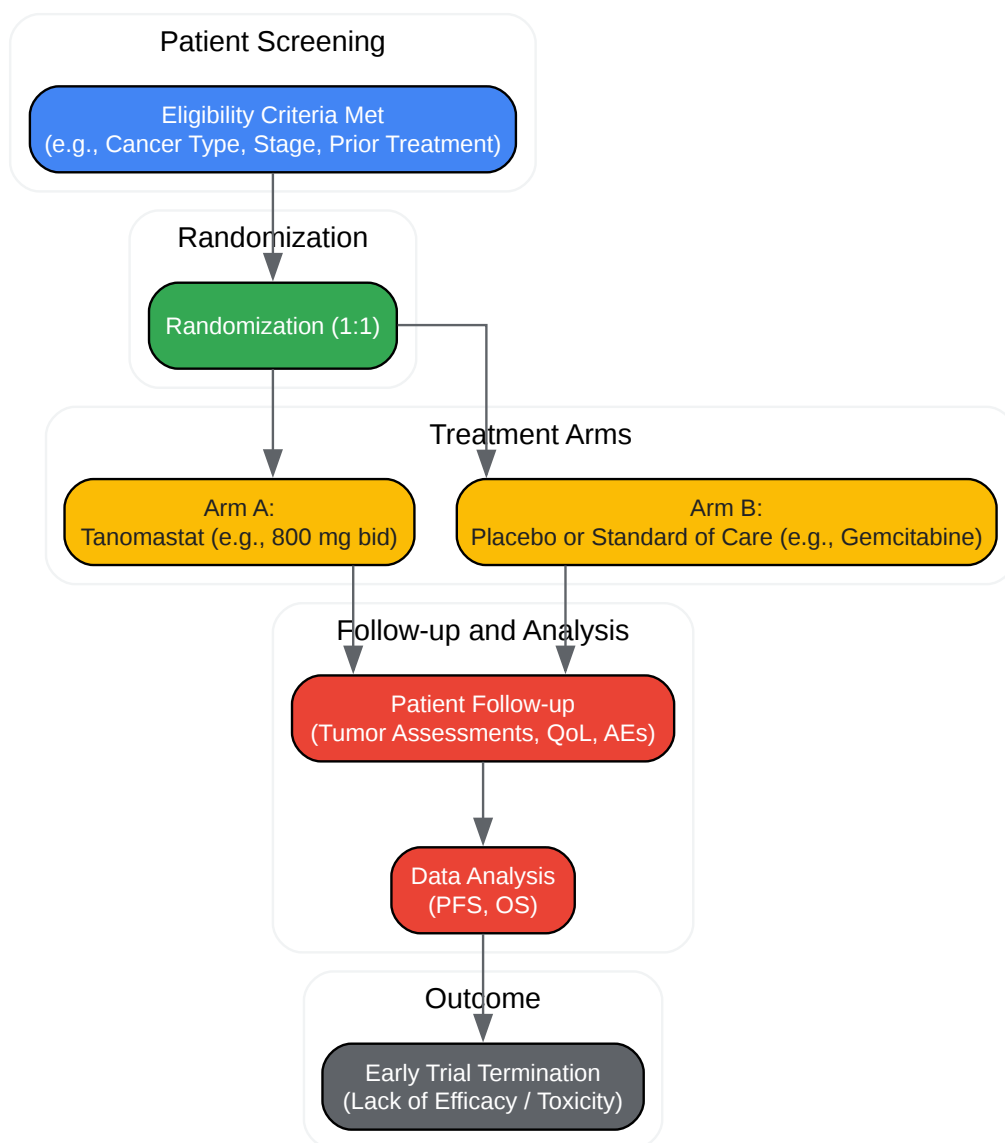
Targeted Signaling Pathway: Matrix Metalloproteinase (MMP) Activity in Cancer

Tanomastat is a broad-spectrum inhibitor of several MMPs, including MMP-2, -3, -9, and -13. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.

Simplified MMP Signaling Pathway in Cancer Progression



General Workflow of Tanomastat Phase III Clinical Trials

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